molecular formula C6H7ClN2O2S B13700918 2-Amino-6-chloro-3-(methylsulfonyl)pyridine

2-Amino-6-chloro-3-(methylsulfonyl)pyridine

Cat. No.: B13700918
M. Wt: 206.65 g/mol
InChI Key: UYBRSZKFCUYDEQ-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-(methylsulfonyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group, a chloro group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-3-(methylsulfonyl)pyridine typically involves the introduction of the amino, chloro, and methylsulfonyl groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with reagents that introduce the desired substituents. For example, starting with 2-chloro-3-nitropyridine, the nitro group can be reduced to an amino group, and the methylsulfonyl group can be introduced via sulfonylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3-(methylsulfonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group can produce a variety of substituted pyridine compounds.

Scientific Research Applications

2-Amino-6-chloro-3-(methylsulfonyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the methylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-chloropyridine: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.

    2-Amino-6-chloropyridine: Similar structure but without the methylsulfonyl group, leading to different chemical properties.

    2-Amino-3-(methylsulfonyl)pyridine: Lacks the chloro group, which may influence its reactivity and biological activity.

Uniqueness

2-Amino-6-chloro-3-(methylsulfonyl)pyridine is unique due to the presence of all three functional groups (amino, chloro, and methylsulfonyl) on the pyridine ring. This combination of substituents provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

6-chloro-3-methylsulfonylpyridin-2-amine

InChI

InChI=1S/C6H7ClN2O2S/c1-12(10,11)4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9)

InChI Key

UYBRSZKFCUYDEQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=C(C=C1)Cl)N

Origin of Product

United States

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